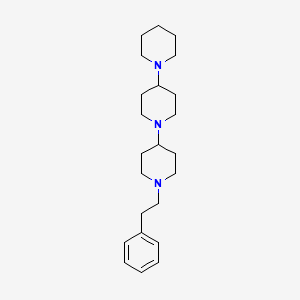

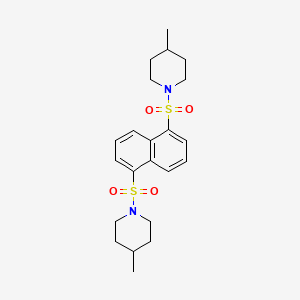

1''-(2-phenylethyl)-1,4':1',4''-terpiperidine

Descripción general

Descripción

“1’‘-(2-phenylethyl)-1,4’:1’,4’'-terpiperidine” is a synthetic opioid, also known as Fentanyl . It is a monocarboxylic acid amide resulting from the formal condensation of the aryl amino group of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanoic acid . It has a role as an opioid analgesic, a mu-opioid receptor agonist, an anaesthesia adjuvant, an intravenous anaesthetic, an adjuvant and an anaesthetic .

Synthesis Analysis

The synthesis of Fentanyl and its analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Molecular Structure Analysis

The molecular structure of each fentanyl analog and unique arrangement of H-bonds and dispersion interactions significantly change crystal packing and is subsequently reflected in the THz spectrum . Small changes in molecular structure results in distinct crystal packing and significantly alters THz spectra as well .Chemical Reactions Analysis

The metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Physical And Chemical Properties Analysis

Fentanyl is a synthetic, lipophilic phenylpiperidine derivative with both analgesic (painkiller) and anesthetic (causes reversible loss of consciousness) properties .Mecanismo De Acción

Direcciones Futuras

Fentanyl and its analogs have been the subject of extensive research due to their potent analgesic properties and potential for abuse . Future work may involve the development of multitarget analgesic compounds , and the use of non-contact methods for rapid identification of both known and emerging opioid substances in the fentanyl family to enable rapid medical attention .

Propiedades

IUPAC Name |

1-(2-phenylethyl)-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N3/c1-3-7-21(8-4-1)9-16-24-17-10-22(11-18-24)26-19-12-23(13-20-26)25-14-5-2-6-15-25/h1,3-4,7-8,22-23H,2,5-6,9-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJFIOJQYMYSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C3CCN(CC3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dibromo-6-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]phenol](/img/structure/B3441493.png)

![2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3441507.png)

![phenyl{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B3441518.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441577.png)

![2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B3441594.png)